2-fluoro-5-pyridazin-4-ylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-pyridazin-4-ylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-10-2-1-7(5-9(10)11(15)16)8-3-4-13-14-6-8/h1-6H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPPHXLFIBIHCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=NC=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Fluoro 5 Pyridazin 4 Ylbenzoic Acid
Retrosynthetic Analysis and Key Disconnections for 2-fluoro-5-pyridazin-4-ylbenzoic acid
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is the carbon-carbon bond between the benzoic acid ring and the pyridazine (B1198779) ring. This is a logical disconnection because numerous reliable methods exist for forming such aryl-heteroaryl bonds.
This disconnection leads to two key synthons: a 4-halopyridazine (or an equivalent electrophile like a triflate) and a 2-fluoro-5-carboxyphenyl boronic acid (or a related organometallic reagent). The corresponding synthetic equivalents would be a suitable 4-substituted pyridazine and a 3-borono-4-fluorobenzoic acid derivative.
An alternative disconnection could target the C-F bond or the carboxylic acid group, but these are generally less strategically advantageous. Cleaving next to a heteroatom is a common and effective strategy in retrosynthesis. youtube.com
Key Disconnections:
| Disconnection Point | Resulting Synthons/Precursors | Synthetic Strategy |
| C5 (Benzoic Acid) - C4 (Pyridazine) Bond | 4-Halopyridazine & 2-Fluoro-5-boronobenzoic acid | Suzuki, Stille, or other cross-coupling reactions |
| Carboxylic Acid Group | 1-(4-Fluoro-3-methylphenyl)pyridazine | Oxidation of the methyl group |
| Fluoro Group | 2-Amino-5-pyridazin-4-ylbenzoic acid | Sandmeyer or Balz-Schiemann reaction |
Classical and Modern Synthetic Routes to the this compound Scaffold
Convergent Synthesis: A convergent approach involves the separate synthesis of the two main building blocks—the fluorinated benzoic acid portion and the pyridazine ring—which are then combined in a late-stage key coupling step. This is often more efficient for complex molecules. For instance, 3-borono-4-fluorobenzoic acid could be prepared from 3-bromo-4-fluorobenzoic acid, while 4-chloropyridazine (B92835) is prepared separately. These two advanced intermediates are then coupled together.
Transition-metal catalyzed cross-coupling reactions are central to the modern synthesis of biaryl and heteroaryl-aryl compounds. researchgate.net The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose.
In the context of synthesizing this compound, a Suzuki coupling would typically involve the reaction of a 4-halopyridazine (e.g., 4-chloro- or 4-bromopyridazine) with a (2-fluoro-5-carboxyphenyl)boronic acid derivative. Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly employed along with a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) in a suitable solvent system like a mixture of toluene, ethanol, and water. mdpi.com
Other relevant coupling reactions include the Stille coupling (using an organotin reagent), the Negishi coupling (using an organozinc reagent), and direct C-H arylation, which offers a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners. mdpi.com A tandem Sonogashira coupling-cycloisomerization can also be a strategy for building functionalized pyridazine systems. nih.gov
Example Suzuki-Miyaura Coupling Reaction:
| Reactant A | Reactant B | Catalyst | Base | Solvent | Yield (%) |
| 4-Chloropyridazine | 3-Borono-4-fluorobenzoic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 75-90 |
| 4-Bromopyridazine | 3-Borono-4-fluorobenzoic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 80-95 |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Production
Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction times and side product formation. scielo.br For the key cross-coupling step in the synthesis of this compound, several parameters can be adjusted.
Catalyst Selection: The choice of palladium catalyst and its corresponding ligand can significantly impact the reaction's efficiency. Electron-rich and bulky phosphine (B1218219) ligands often improve catalytic activity.
Base: The strength and solubility of the base can influence the rate of transmetalation and reductive elimination steps in the catalytic cycle.
Solvent: The solvent system affects the solubility of reactants and the stability of the catalyst. Aprotic polar solvents or mixtures with water are common. mdpi.com Acetonitrile has been identified as a "greener" solvent that can provide a good balance between conversion and selectivity in some coupling reactions. scielo.br
Temperature: The reaction temperature is typically elevated to ensure a reasonable reaction rate, but excessively high temperatures can lead to catalyst decomposition or undesired side reactions.
Reaction Time: Monitoring the reaction progress (e.g., by TLC or LC-MS) allows for quenching the reaction at the optimal time to prevent product degradation or the formation of impurities. scielo.br
Green Chemistry Principles Applied to the Synthesis of this compound
Applying green chemistry principles aims to make chemical processes more sustainable and environmentally benign. rsc.org For the synthesis of this compound, several strategies can be employed.
Atom Economy: Utilizing reactions like direct C-H activation can improve atom economy by reducing the need for pre-functionalized starting materials.
Use of Safer Solvents: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with greener alternatives such as anisole, acetonitrile, or even water where possible. mdpi.comscielo.br
Catalysis: Using catalytic amounts of reagents instead of stoichiometric ones reduces waste. Palladium-catalyzed reactions are a good example of this principle.
Energy Efficiency: Employing microwave-assisted synthesis can significantly reduce reaction times and energy consumption.
Renewable Feedstocks: While not always straightforward for complex pharmaceuticals, sourcing starting materials from renewable resources is a key goal of green chemistry. rsc.org The development of processes to recover and use fluorosilicic acid, a byproduct of the fertilizer industry, is being explored for sustainable organofluorine chemistry. rsc.org
Synthesis of Isotopically Labeled this compound Analogs for Mechanistic Investigations
Isotopically labeled compounds are invaluable tools for studying reaction mechanisms, metabolic pathways, and as internal standards in quantitative analysis. The synthesis of labeled this compound can be achieved by incorporating stable isotopes such as ²H (deuterium), ¹³C, or ¹⁵N.
¹³C Labeling: A ¹³C-labeled carboxylic acid group can be introduced by using a ¹³C-labeled carbon source, such as ¹³CO₂, in a carboxylation reaction of an appropriate organometallic intermediate. Alternatively, starting materials containing ¹³C atoms, like labeled malonic esters, can be used in the construction of the core structure. researchgate.net
¹⁵N Labeling: The pyridazine ring can be labeled with ¹⁵N by using a ¹⁵N-enriched precursor, such as labeled hydrazine (B178648) or sodium nitrite, during the synthesis of the heterocyclic ring. researchgate.net
²H (Deuterium) Labeling: Deuterium atoms can be introduced at specific positions on the aromatic or heteroaromatic rings through methods like acid-catalyzed H-D exchange or by using deuterated starting materials.
These labeled analogs are then characterized by techniques like NMR spectroscopy and mass spectrometry to confirm the position and extent of isotopic incorporation. researchgate.net
Chemical Derivatization and Analog Generation of 2 Fluoro 5 Pyridazin 4 Ylbenzoic Acid
Rational Design Principles for Structural Modification of 2-fluoro-5-pyridazin-4-ylbenzoic acid
The rational design of analogs of this compound is guided by the distinct physicochemical properties of its constituent moieties. Each part of the molecule—the carboxylic acid, the substituted benzene (B151609) ring, and the pyridazine (B1198779) ring—offers opportunities for modification to enhance biological activity and drug-like properties.
The Carboxylic Acid Moiety: The carboxylic acid group is a key functional group in many drugs, often acting as a critical pharmacophore that interacts with biological targets through hydrogen bonding or ionic interactions. nih.gov However, its acidic nature can lead to poor membrane permeability and potential metabolic liabilities such as the formation of reactive acyl glucuronides. nih.govhyphadiscovery.com Therefore, a primary design principle involves either modifying this group to fine-tune its acidity and interactions or replacing it entirely with a suitable bioisostere to improve pharmacokinetic properties while retaining biological function. researchgate.net
The 2-Fluoro Benzene Ring: The fluorine atom at the 2-position of the benzoic acid ring significantly influences the molecule's electronic properties and metabolic stability. Fluorine is a small, highly electronegative atom that can alter the acidity (pKa) of the adjacent carboxylic acid. Furthermore, strategic fluorination is a common tactic in drug design to block sites of metabolic oxidation, thereby increasing the compound's half-life. Design principles for this part of the scaffold involve exploring the effects of moving the fluorine to other positions or introducing additional substituents on the ring to modulate lipophilicity, electronic distribution, and steric profile.
Synthesis of Esters, Amides, and Other Bioisosteric Replacements of the Carboxylic Acid Moiety
Modification of the carboxylic acid group is a common strategy to improve a compound's profile. Standard synthetic transformations can convert this compound into esters and amides, which serve as prodrugs or analogs with altered properties. More advanced strategies involve replacing the carboxylic acid with bioisosteres—functional groups with similar physical or chemical properties that produce broadly similar biological effects. nih.gov
Synthesis of Esters and Amides: Standard coupling reactions can be employed to synthesize ester and amide derivatives. For example, esterification can be achieved by reacting the parent carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. Amide synthesis typically involves activating the carboxylic acid with a reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or thionyl chloride, followed by reaction with a primary or secondary amine.
Bioisosteric Replacements: The replacement of a carboxylic acid with a bioisostere can mitigate issues such as poor cell permeability and metabolic instability. nih.govresearchgate.net The choice of bioisostere depends on the desired physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity. nih.govdrughunter.com The success of any replacement is context-dependent and often requires empirical testing. nih.gov
Below is an interactive table summarizing common carboxylic acid bioisosteres and their typical properties.
| Bioisostere | Typical pKa | General Characteristics | Potential Advantages |
| Carboxylic Acid | ~4–5 | Anionic at physiological pH, strong H-bond acceptor. | Strong target interaction. |
| Tetrazole | ~4.5–4.9 | Anionic at physiological pH, similar acidity to carboxylic acid, more lipophilic. drughunter.com | Resistant to acyl glucuronidation; may improve permeability. hyphadiscovery.comdrughunter.com |
| N-Acyl Sulfonamide | ~3-5 (tunable) | Acidity can be modulated by substituents. | Tunable properties, improved metabolic stability. researchgate.net |
| Hydroxamic Acid | ~8–9 | Moderately acidic, strong metal-chelating properties. nih.gov | Can form different interactions; may be a useful replacement where chelation is desired. nih.gov |
| Isoxazolol | Varies | Can act as a carboxylic acid mimic. | Potential for novel intellectual property and improved properties. hyphadiscovery.com |
Exploration of Pyridazine Ring Modifications and Substitutions in this compound Analogs
The pyridazine ring is a key structural feature that offers significant opportunities for analog generation. Its unique electronic properties and hydrogen-bonding capabilities can be modulated through substitution to enhance target affinity and selectivity. nih.govblumberginstitute.org Various synthetic methods allow for the introduction of a wide range of functional groups onto the pyridazine core.
Modern synthetic approaches to pyridazine derivatives include inverse electron demand Diels-Alder reactions and various cycloaddition strategies. researchgate.netorganic-chemistry.org For a pre-formed scaffold like this compound, modifications would likely rely on functionalization reactions. If a suitable precursor is used, substituents such as halogens, amines, or alkyl groups can be introduced at available positions on the pyridazine ring. For instance, a chloro-pyridazine intermediate could undergo nucleophilic substitution with various amines or thiols to generate a library of analogs.
Potential modifications and their rationale are outlined in the table below.
| Modification Type | Example Substituent | Rationale |
| Small Alkyl Groups | Methyl, Ethyl | Probing for small hydrophobic pockets in the binding site. |
| Halogens | Chloro, Bromo | Modulating electronic properties and potential for halogen bonding. |
| Hydrogen Bond Donors/Acceptors | Amino (-NH2), Hydroxyl (-OH) | Introducing new hydrogen bonding interactions with the target. |
| Bulky Aromatic Groups | Phenyl, Pyridyl | Exploring larger binding pockets and potential for π-π stacking interactions. |
Systematic Benzene Ring Substitutions and Their Influence on this compound Derivatives
Systematic substitution on the benzene ring is a classical medicinal chemistry approach to perform structure-activity relationship (SAR) studies. icm.edu.pliomcworld.com The existing 2-fluoro substituent on this compound already influences the molecule's properties. Further modifications can be explored to optimize these characteristics.
The electronic nature of substituents can be described by the Hammett parameter (σ), while their lipophilicity can be quantified by the Hansch parameter (π). The steric influence is often described by Taft's steric parameter (Es). Systematically varying these properties allows for a detailed understanding of their effect on biological activity.
The following table presents a hypothetical exploration of single substitutions on the benzene ring, in addition to the existing 2-fluoro group, and their predicted influence on key physicochemical properties.
| Substituent at Position 4 | Hammett Constant (σp) | Hansch-Fujita Constant (π) | Predicted Effect on Acidity (pKa) | Predicted Effect on Lipophilicity (logP) |
| -H (unsubstituted) | 0.00 | 0.00 | Baseline | Baseline |
| -Cl (Chloro) | 0.23 | 0.71 | Increase (lower pKa) | Increase |
| -CH3 (Methyl) | -0.17 | 0.56 | Decrease (higher pKa) | Increase |
| -OCH3 (Methoxy) | -0.27 | -0.02 | Decrease (higher pKa) | Minor Decrease |
| -CN (Cyano) | 0.66 | -0.57 | Strong Increase (lower pKa) | Decrease |
| -NO2 (Nitro) | 0.78 | -0.28 | Strong Increase (lower pKa) | Minor Decrease |
Introducing electron-withdrawing groups (e.g., -Cl, -CN, -NO2) is expected to increase the acidity of the carboxylic acid, which could enhance its interaction with a positively charged residue in a binding pocket. Conversely, electron-donating groups (e.g., -CH3, -OCH3) would decrease acidity. mdpi.com Lipophilicity is generally increased by hydrophobic substituents like alkyl and halogen groups, which can affect membrane permeability and plasma protein binding.
Combinatorial and Parallel Synthesis Approaches for this compound Analog Libraries
To efficiently explore the chemical space around the this compound scaffold, combinatorial and parallel synthesis techniques can be employed. These high-throughput methods allow for the rapid generation of large, focused libraries of analogs, accelerating the identification of compounds with improved properties.
A feasible parallel synthesis strategy would involve the preparation of a common core intermediate, which is then elaborated with a diverse set of building blocks. For instance, the core this compound could be subjected to automated parallel amide synthesis.
Hypothetical Parallel Amide Synthesis Scheme:
Activation: The carboxylic acid of the core scaffold is activated in an array of reaction vessels.
Coupling: A diverse library of primary and secondary amines is added to the individual vessels.
Purification: The resulting amide products are purified using automated high-throughput purification techniques, such as mass-directed preparative HPLC.
This approach would generate a library of amides, systematically varying the R-groups to probe for optimal interactions at the binding site. A similar strategy could be applied by first creating a library of diverse pyridazine or benzene ring analogs of a key precursor, followed by a final synthetic step to install the other components of the molecule. This allows for a modular and efficient exploration of the structure-activity relationships across the entire molecule.
Molecular Target Identification and Mechanistic Elucidation of 2 Fluoro 5 Pyridazin 4 Ylbenzoic Acid
Identification of Putative Biological Targets for 2-fluoro-5-pyridazin-4-ylbenzoic acid through Ligand- and Structure-Based Approaches
No published studies were identified that specifically applied ligand-based or structure-based approaches to identify the putative biological targets of this compound.
Molecular Docking and Binding Affinity Studies of this compound with Receptors and Enzymes
There is no available data from molecular docking or binding affinity studies detailing the interaction of this compound with any specific receptors or enzymes.
Elucidation of Enzymatic Inhibition, Activation, or Modulation Mechanisms by this compound
Information elucidating the mechanisms by which this compound might inhibit, activate, or modulate enzymatic activity is not present in the current scientific literature.
Analysis of Receptor-Ligand Interactions and Downstream Signaling Pathways Modulated by this compound
There are no studies analyzing the receptor-ligand interactions or the downstream signaling pathways that could be modulated by this compound.
Cellular Localization, Subcellular Distribution, and Protein-Protein Interactions of this compound
Data on the cellular localization, subcellular distribution, or potential protein-protein interactions of this compound have not been reported.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 2 Fluoro 5 Pyridazin 4 Ylbenzoic Acid Derivatives
Elucidation of Pharmacophoric Features and Key Structural Determinants for 2-fluoro-5-pyridazin-4-ylbenzoic acid Activity
The biological activity of this compound is determined by a combination of essential pharmacophoric features contributed by its three main components: the fluorinated phenyl ring, the carboxylic acid group, and the pyridazine (B1198779) moiety. A pharmacophore model for this compound class typically includes hydrogen bond acceptors, hydrogen bond donors, and hydrophobic features. mdpi.com
The benzoic acid group is a critical structural determinant. The carboxylic acid can act as a hydrogen bond donor and acceptor, or as a charged anion, to form key ionic interactions or hydrogen bonds with amino acid residues (such as arginine, lysine, or histidine) in a target's binding site. The planarity and orientation of this group relative to the rest of the molecule are crucial for optimal binding. icm.edu.pl
The pyridazine ring is a distinguishing feature, possessing unique physicochemical properties. With two adjacent nitrogen atoms, it functions as a robust dual hydrogen-bonding acceptor. nih.govnih.gov This capacity can be vital for engaging target proteins. nih.govnih.gov Furthermore, the pyridazine ring has a high dipole moment, which can facilitate favorable π-π stacking or dipole-dipole interactions with aromatic residues in a binding pocket. nih.govnih.gov
The 2-fluoro-phenyl group serves as the central scaffold, positioning the other functional groups in the correct three-dimensional orientation for target interaction. It primarily contributes to activity through hydrophobic interactions. The fluorine atom at the ortho-position significantly influences the electronic properties of the entire molecule.
| Structural Moiety | Pharmacophoric Feature | Potential Biological Interaction |
|---|---|---|
| Carboxylic Acid | Hydrogen Bond Donor/Acceptor, Anionic Center | Ionic bonding, Hydrogen bonding |
| Pyridazine Ring | Hydrogen Bond Acceptor (x2), Aromatic Center | Dual hydrogen bonding, π-π stacking |
| Fluoro-phenyl Ring | Hydrophobic Scaffold | Van der Waals forces, Hydrophobic interactions |
| Fluorine Atom | Electron-Withdrawing Group, Weak H-bond Acceptor | Modulation of pKa, Dipole interactions |
Development and Validation of QSAR Models for Predicting the Biological Activity of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, a QSAR model could be developed to predict inhibitory activity and guide the design of more potent derivatives. nih.gov
The development of a robust QSAR model involves several key steps:
Data Set Preparation : A series of this compound analogs with experimentally determined biological activities (e.g., IC50 values) is required.
Descriptor Calculation : A wide range of molecular descriptors for each analog would be calculated. These descriptors quantify various aspects of the molecular structure.
Model Building : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation relating the descriptors (independent variables) to the biological activity (dependent variable).
Validation : The model's predictive power is rigorously validated using internal and external validation techniques to ensure it is robust and not a result of chance correlation.
QSAR studies on related benzoic acid and heterocyclic derivatives have indicated that antimicrobial and other biological activities are often governed by a combination of topological, electronic, and shape indices. nih.gov For this compound analogs, key descriptors would likely include those related to hydrophobicity, aromaticity, and the presence of specific functional groups. nih.gov
| Descriptor Class | Examples | Potential Influence on Activity |
|---|---|---|
| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Governs electrostatic and orbital interactions |
| Steric / Topological | Molecular Weight, Molar Refractivity, Shape Indices (Kappa indices) | Relates to the size, shape, and branching of the molecule |
| Hydrophobic | LogP (octanol-water partition coefficient) | Influences membrane permeability and hydrophobic interactions |
| Structural | Number of H-bond donors/acceptors, Number of rotatable bonds | Defines potential for specific directional interactions and conformational flexibility |
Impact of Fluorine Substitution on the Electronic, Steric, and Biological Activity Profiles of this compound
The substitution of a hydrogen atom with fluorine is a common strategy in medicinal chemistry to modulate a molecule's properties. nih.gov In this compound, the fluorine atom at the 2-position (ortho to the carboxylic acid) has a profound impact on its electronic, steric, and ultimately, its biological profile.
Electronic Effects : Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This effect typically lowers the pKa of a nearby carboxylic acid, making it more acidic. nih.gov This increased acidity can alter the compound's ionization state at physiological pH, potentially enhancing its interaction with positively charged residues in a biological target.
Steric and Conformational Effects : While fluorine is relatively small (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), its placement can influence the preferred conformation of the molecule. The ortho-fluorine may induce a specific torsional angle between the phenyl ring and the carboxylic acid group, locking the molecule into a more bioactive conformation.
Metabolic Stability and Lipophilicity : Fluorination can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a compound. The introduction of fluorine generally increases a molecule's lipophilicity (logP), which can affect its absorption, distribution, and ability to cross cell membranes.
| Property | 5-pyridazin-4-ylbenzoic acid (Hypothetical) | This compound | Rationale for Change |
|---|---|---|---|
| Acidity (pKa of -COOH) | Higher | Lower (More Acidic) | Strong electron-withdrawing effect of fluorine. nih.gov |
| Lipophilicity (logP) | Lower | Higher | Fluorine is more lipophilic than hydrogen. |
| Metabolic Stability | Baseline | Potentially Increased | The C-F bond is strong and can block metabolic oxidation at that position. |
Role of the Pyridazine Moiety in Mediating Selective Interactions and Activity of this compound
The pyridazine ring is not merely a linker but an active pharmacophoric element that plays a crucial role in molecular recognition and biological activity. nih.govnih.gov Its unique physicochemical properties distinguish it from other aromatic and heteroaromatic systems, such as a simple phenyl or pyridine (B92270) ring. nih.govnih.gov
The most significant feature of the pyridazine ring is the presence of two adjacent nitrogen atoms, which act as strong hydrogen bond acceptors. jpsbr.org This arrangement allows the moiety to potentially form two simultaneous hydrogen bonds with a protein target, a "dual H-bonding" interaction that can significantly enhance binding affinity and specificity. nih.govnih.gov
Furthermore, the pyridazine ring is characterized by weak basicity and a high dipole moment. nih.govnih.gov The high dipole moment can be critical for engaging in favorable dipole-dipole or π-π stacking interactions, often with aromatic amino acid residues like tyrosine or phenylalanine in a binding site. nih.govnih.gov The inherent polarity of the pyridazine ring can also contribute to improved pharmacokinetic properties, such as reduced inhibition of cytochrome P450 enzymes. nih.govnih.gov In some contexts, pyridazine-carboxylic acid derivatives have shown potent inhibitory activities against targets like protein kinase CK2. nih.gov
| Interaction Type | Structural Basis | Contribution to Activity |
|---|---|---|
| Dual Hydrogen Bonding | Two adjacent ring nitrogen atoms. nih.govnih.gov | Enhanced binding affinity and selectivity. |
| π-π Stacking | Aromatic character of the ring. nih.govnih.gov | Interaction with aromatic amino acid residues. |
| Dipole-Dipole Interactions | High dipole moment of the heterocycle. nih.govnih.gov | Favorable electrostatic interactions in the binding pocket. |
Pre Clinical in Vitro and in Vivo Pharmacological Investigations of 2 Fluoro 5 Pyridazin 4 Ylbenzoic Acid in Research Models
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies of 2-fluoro-5-pyridazin-4-ylbenzoic acid in Research Models
Absorption and Distribution Profiles in Animal Models
No studies detailing the absorption and distribution of this compound in animal models were found.
Metabolic Pathways and Excretion Mechanisms in Pre-clinical Species
Information regarding the metabolic pathways and excretion mechanisms of this compound in preclinical species is not available in the searched scientific literature.
Correlation of Exposure with Pharmacological Effects and Target Engagement in Research Settings
Without data on the pharmacological effects and target engagement of this compound, no correlation with exposure levels can be established.
Target Engagement and Biomarker Identification in Pre-clinical Studies of this compound
There are no available pre-clinical studies that identify the specific biological targets or relevant biomarkers for this compound.
Future Research Directions and Unexplored Avenues for 2 Fluoro 5 Pyridazin 4 Ylbenzoic Acid
Novel and Sustainable Synthetic Approaches for Accessing Complex 2-fluoro-5-pyridazin-4-ylbenzoic acid Scaffolds
The development of novel and sustainable synthetic routes to access complex scaffolds based on this compound is a crucial first step for any future research. Current synthetic methodologies for similar heterocyclic compounds often rely on multi-step processes that may not be environmentally friendly or cost-effective. Future research could focus on the development of one-pot syntheses, C-H activation strategies, and flow chemistry approaches to improve efficiency and reduce waste. The use of greener solvents and catalysts would also contribute to the sustainability of the synthetic process.
| Potential Synthetic Strategy | Advantages |
| One-Pot Synthesis | Reduced reaction time, lower cost, less waste |
| C-H Activation | Increased atom economy, direct functionalization |
| Flow Chemistry | Improved safety, scalability, and reproducibility |
| Green Solvents/Catalysts | Reduced environmental impact |
Application of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound Analogs
Artificial intelligence (AI) and machine learning (ML) have the potential to significantly accelerate the discovery and optimization of analogs of this compound. In the absence of existing data for this specific compound, AI/ML models could be trained on datasets of structurally similar pyridazine-containing compounds with known biological activities. These models could then be used to predict the potential biological targets and activity profiles of virtual analogs of this compound. This in silico screening approach would allow for the prioritization of a smaller, more promising set of compounds for synthesis and experimental testing, thereby saving time and resources.
Multi-target Drug Design and Polypharmacology Strategies Involving this compound
Given that many complex diseases involve multiple biological pathways, multi-target drug design has emerged as a promising therapeutic strategy. The this compound scaffold, with its distinct chemical features, could potentially be elaborated to interact with multiple biological targets simultaneously. Future research could involve computational modeling and screening to identify potential off-targets that could be therapeutically beneficial. A polypharmacological approach, where a single compound is designed to modulate multiple targets, could lead to enhanced efficacy and a reduced likelihood of drug resistance.
Exploration of New Mechanistic Paradigms and Biological Pathways Potentially Modulated by this compound
As there is no information on the biological activity of this compound, a broad-based screening approach would be necessary to identify its potential biological targets and modulated pathways. High-throughput screening against a diverse panel of enzymes, receptors, and cell-based assays could reveal novel mechanistic paradigms. Subsequent target deconvolution and validation studies would be essential to understand the mode of action of any active compounds.
Challenges and Opportunities in the Academic Research Landscape for this compound
The primary challenge in the academic research of this compound is the complete lack of existing data. This presents a significant hurdle for securing funding and initiating research projects. However, this also represents a unique opportunity for academic researchers to be the first to explore the synthesis and biological properties of this novel chemical entity. The development of a straightforward and scalable synthetic route would be a significant first step, opening the door for collaborations with biologists and pharmacologists to explore its therapeutic potential.
Conclusion and Research Outlook for 2 Fluoro 5 Pyridazin 4 Ylbenzoic Acid
Summary of Key Academic Findings and Contributions Regarding 2-fluoro-5-pyridazin-4-ylbenzoic acid
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant finding: there are no specific academic publications, patents, or detailed experimental studies focused on the synthesis, characterization, or biological evaluation of this compound. As a result, there are no key academic findings or established scientific contributions to summarize for this particular compound. Its existence is noted in chemical supplier catalogs, indicating it is available for research purposes, but it has not yet been the subject of published academic or industrial research.
Identification of Remaining Academic Questions and Knowledge Gaps in this compound Research
Given the absence of existing research, the entire body of knowledge about this compound represents a significant gap. The primary academic questions that remain to be addressed are fundamental and encompass the entire research and development lifecycle of a novel chemical entity.
Key Knowledge Gaps and Unanswered Questions:
Synthesis and Characterization: While the compound is commercially available, detailed, peer-reviewed synthetic routes, optimization studies, and comprehensive characterization data (e.g., NMR, IR, mass spectrometry, crystal structure) are not available in the academic literature.
Physicochemical Properties: Fundamental properties such as pKa, solubility, lipophilicity (logP), and chemical stability have not been experimentally determined and reported.
Biological Activity: There is no information regarding the biological targets of this compound. Its potential as an enzyme inhibitor, receptor agonist or antagonist, or antimicrobial agent is entirely unexplored.
Structure-Activity Relationships (SAR): Without a known biological target or activity, no SAR studies have been conducted. The roles of the fluoro substituent, the pyridazine (B1198779) ring, and the carboxylic acid moiety in any potential biological activity are unknown.
Pharmacokinetics and Pharmacodynamics: The absorption, distribution, metabolism, and excretion (ADME) profile, as well as the in vivo efficacy and mechanism of action, are completely uncharacterized.
Broader Implications of this compound Research for Chemical Biology and Medicinal Chemistry
While there is no direct research on this compound, the structural motifs it contains—a fluorinated benzoic acid and a pyridazine ring—are of significant interest in medicinal chemistry and chemical biology. Therefore, future research on this compound could have broader implications.
Similarly, the inclusion of a fluorine atom on the benzoic acid ring is a common strategy in drug design. The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov Benzoic acid derivatives themselves are a well-established class of compounds with diverse biological activities. preprints.org
Therefore, the study of this compound could provide valuable insights into how the combination of these two important structural motifs influences biological activity. It could serve as a scaffold for the development of new chemical probes to study biological processes or as a starting point for the design of novel therapeutic agents. For instance, a series of 3-[(6-arylamino)pyridazinylamino]benzoic acids were designed and synthesized, with some showing promising in vitro anticancer activity. cu.edu.eg
Perspectives on the Evolving Landscape and Future Trajectory of this compound Research
The future research trajectory for this compound will likely follow a standard path for a novel, unexplored compound. The landscape of its research is currently a blank slate, and its evolution will depend on the findings of initial exploratory studies.
Hypothetical Future Research Trajectory:
Initial Synthesis and Characterization: The first step would be the publication of a robust and scalable synthetic route, followed by thorough characterization of the compound's structure and physicochemical properties.
Biological Screening: The compound would likely be screened against a wide array of biological targets, such as kinases, proteases, and various cellular receptors, to identify any potential biological activity. High-throughput screening campaigns would be an efficient starting point.
Hit-to-Lead Optimization: If a promising "hit" is identified, medicinal chemists would then synthesize a library of analogues to establish a preliminary structure-activity relationship. This would involve modifying the fluoro, pyridazine, and carboxylic acid functionalities to improve potency and selectivity.
Mechanistic Studies: Once a lead compound is identified, chemical biologists would work to elucidate its mechanism of action, identify its specific molecular targets, and understand its effects on cellular pathways.
In Vivo Studies: Promising lead compounds would then be advanced into preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety.
The future of research on this compound is entirely dependent on the outcomes of these initial stages. It holds the potential to become a valuable tool in chemical biology or a scaffold for new drug discovery programs, but for now, it remains an open and intriguing area for chemical and biomedical research.
Q & A
How can the synthesis of 2-fluoro-5-pyridazin-4-ylbenzoic acid be optimized to improve yield and purity?
Basic Research Question
Optimizing synthesis involves evaluating reaction conditions, catalysts, and purification methods. For fluorinated benzoic acid derivatives, stepwise protocols are critical. For example, highlights the use of nitric acid and aluminum chloride as catalysts in similar fluorobenzoic acid syntheses . A two-step approach may include:
Halogenation : Introduce fluorine via electrophilic substitution using fluorinating agents (e.g., Selectfluor®).
Pyridazine coupling : Utilize Suzuki-Miyaura cross-coupling to attach the pyridazine ring, ensuring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions.
Key Parameters :
- Temperature control (60–80°C for coupling reactions).
- Solvent selection (e.g., ethanol/water mixtures for improved solubility ).
- Post-reaction purification via recrystallization or HPLC.
What analytical techniques are most effective for characterizing structural isomers of fluorinated benzoic acid derivatives?
Basic Research Question
Structural characterization requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : ¹⁹F NMR distinguishes fluorine positional isomers, while ¹H-¹³C HSQC confirms aromatic substitution patterns.
- HPLC-MS : Reversed-phase HPLC with a C18 column (acetonitrile/water gradient) resolves isomers, while high-resolution MS validates molecular formulae .
- X-ray Crystallography : Resolves ambiguity in pyridazine ring orientation and fluorine placement .
How can researchers resolve contradictions in reported synthetic routes for fluorinated benzoic acids?
Advanced Research Question
Data discrepancies often arise from varying reaction conditions or impurity profiles. To address this:
Comparative Analysis : Replicate conflicting protocols (e.g., ’s nitric acid vs. chlorine-based halogenation ), monitoring intermediates via TLC.
Mechanistic Studies : Use DFT calculations to model reaction pathways and identify rate-limiting steps.
Impurity Profiling : Employ LC-MS to detect side products (e.g., dehalogenated byproducts) that reduce yield .
Case Study : A 15% yield variation in similar compounds was traced to residual moisture in aluminum chloride catalysts .
What safety protocols are critical when handling fluorinated benzoic acids during synthesis?
Basic Research Question
Fluorinated compounds require stringent safety measures:
- Personal Protective Equipment (PPE) : Gloves, goggles, and respirators to prevent dermal/ocular exposure .
- Ventilation : Perform reactions in fume hoods or gloveboxes for volatile intermediates (e.g., acyl chlorides).
- Waste Management : Segregate halogenated waste and use licensed disposal services to avoid environmental contamination .
How can the biological activity of this compound be evaluated in drug discovery?
Advanced Research Question
Biological evaluation involves:
Target Identification : Screen against kinase or protease targets using fluorescence polarization assays.
Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing pyridazine with pyrimidine) and compare IC₅₀ values .
ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .
What strategies enhance the stability of this compound under varying storage conditions?
Advanced Research Question
Stability depends on:
- pH Control : Store in neutral buffers (pH 6.5–7.5) to prevent hydrolysis of the carboxylic acid group .
- Temperature : Lyophilized forms remain stable at -20°C for >6 months, while solutions degrade within weeks at 4°C .
- Light Protection : Amber glass vials prevent photodegradation of the fluorinated aromatic ring .
How do solvent polarity and reaction time influence the regioselectivity of pyridazine coupling?
Advanced Research Question
Regioselectivity is governed by:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the pyridazine C4 position.
- Catalyst Loading : Higher Pd concentrations (5 mol%) reduce reaction time but may increase side products.
- Kinetic Monitoring : Use in-situ IR spectroscopy to track coupling progress and optimize termination points .
What computational tools aid in predicting the reactivity of fluorinated benzoic acid derivatives?
Advanced Research Question
Computational methods include:
- Molecular Dynamics (MD) : Simulate solvation effects on fluorine’s electron-withdrawing properties.
- Docking Studies : Predict binding affinities to biological targets (e.g., COX-2 enzyme) using AutoDock Vina .
- QSAR Models : Correlate substituent electronegativity with antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
